molecular formula C44H76O4Sn B12679594 Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane CAS No. 95873-60-2

Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane

Cat. No.: B12679594
CAS No.: 95873-60-2
M. Wt: 787.8 g/mol
InChI Key: HYKKXQXORJKATQ-VMTDMSJFSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane is an organotin compound characterized by the presence of two butyl groups and two octadecatrienoyloxy groups attached to a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane typically involves the reaction of dibutyltin oxide with octadecatrienoic acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as toluene. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.

    Substitution: The butyl and octadecatrienoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.

    Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with metal ions and organic molecules, influencing various biochemical pathways. Its ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane: Similar in structure but with two double bonds instead of three.

    Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane: Another related compound with different degrees of unsaturation.

Uniqueness

Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane is unique due to its specific arrangement of double bonds and the presence of three conjugated double bonds in the octadecatrienoyloxy groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

95873-60-2

Molecular Formula

C44H76O4Sn

Molecular Weight

787.8 g/mol

IUPAC Name

[dibutyl-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxystannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/2C18H30O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-,7-6-,10-9-;;;

InChI Key

HYKKXQXORJKATQ-VMTDMSJFSA-L

Isomeric SMILES

CCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)CCCC

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.